

Application Notes and Protocols for AMG7703

Cell-Based Assays

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Compound of Interest

Compound Name: AMG7703

Cat. No.: B1667041

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Introduction

AMG7703 is a potent and selective allosteric agonist for the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1] FFA2 is a receptor for short-chain fatty acids (SCFAs) like acetate and propionate, and it plays a significant role in various physiological processes, including inflammatory responses and metabolic regulation.[1] As an allosteric agonist, **AMG7703** enhances the receptor's response to its endogenous ligands. These application notes provide detailed protocols for cell-based assays to characterize the activity of **AMG7703**, making it a valuable tool for researchers in immunology, metabolism, and drug discovery.

Mechanism of Action

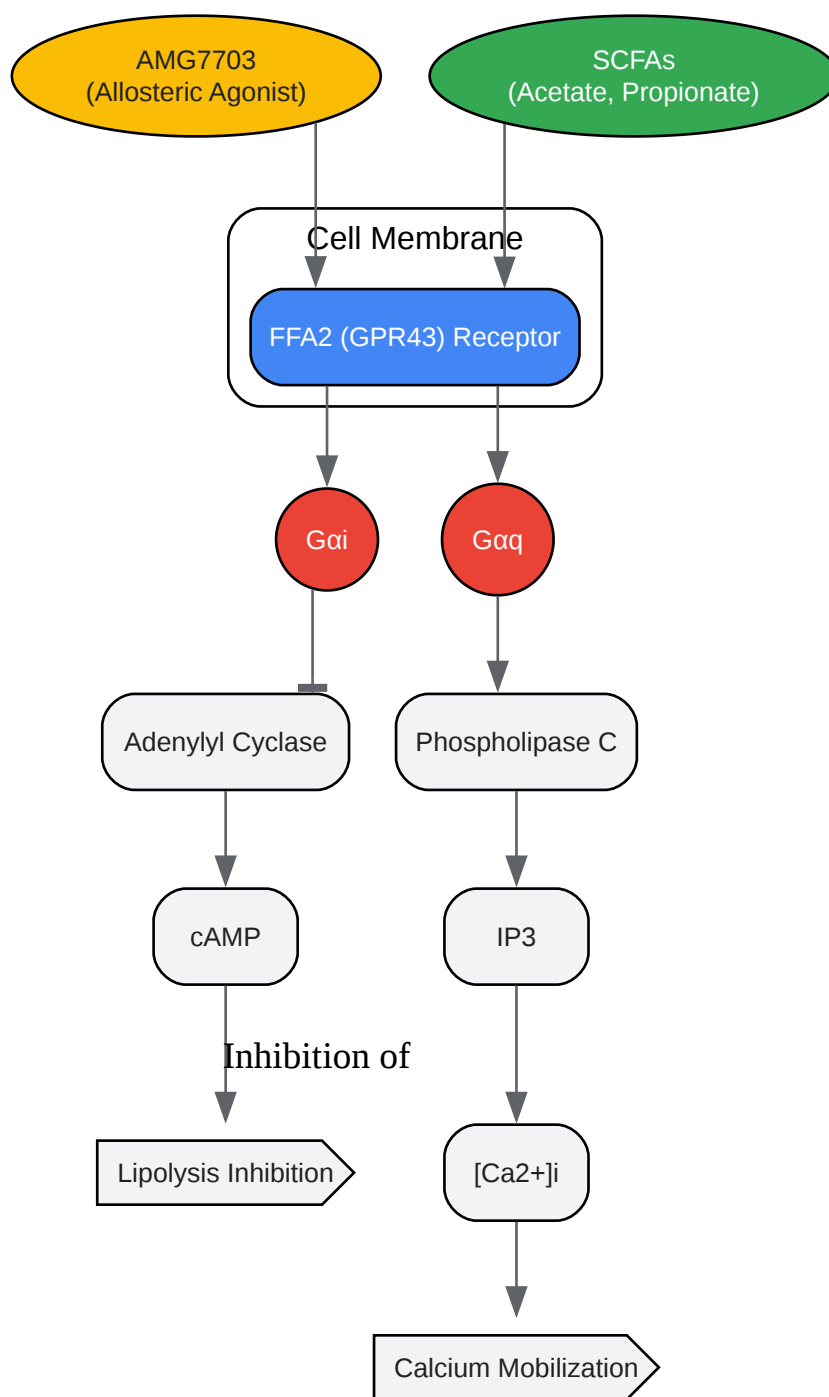
AMG7703 functions as a selective allosteric agonist of FFA2, demonstrating selectivity over other free fatty acid receptors such as FFA1 (GPR40) and FFA3 (GPR41).[1] It uniquely modulates FFA2 signaling through both G α i and G α q protein-coupled pathways. The activation of the G α i pathway by **AMG7703** leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Concurrently, its engagement with the G α q pathway stimulates phospholipase C, leading to an increase in intracellular calcium mobilization.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of **AMG7703** on human and mouse FFA2 receptors as reported in Chinese hamster ovary (CHO) cells.

Target	Assay	Parameter	Potency
Human FFA2 (hFFA2)	G α i-coupled cAMP inhibition	IC50	0.7 μ M
Mouse FFA2 (mFFA2)	G α i-coupled cAMP inhibition	IC50	0.96 μ M
Human FFA2 (hFFA2)	G α q-coupled aequorin inhibition	EC50	0.45 μ M
Mouse FFA2 (mFFA2)	G α q-coupled aequorin inhibition	EC50	1.27 μ M

Signaling Pathway Diagram



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Caption: **AMG7703** allosterically modulates the FFA2 receptor, leading to activation of Gai and Gaq signaling pathways.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the ability of **AMG7703** to stimulate an increase in intracellular calcium concentration ($[Ca^{2+}]_i$) via the Gαq pathway in cells expressing FFA2.

Materials:

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human FFA2 (CHO-hFFA2).
- Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Reagents: **AMG7703**, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Pluronic F-127, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

Procedure:

- Cell Culture: Culture CHO-hFFA2 cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
 - Remove the culture medium from the wells and add 100 μL of the loading buffer to each well.
 - Incubate the plate at 37°C for 1 hour in the dark.
- Cell Washing: After incubation, gently wash the cells twice with 100 μL of HBSS to remove excess dye.
- Compound Preparation: Prepare a serial dilution of **AMG7703** in HBSS.

- Assay Measurement:
 - Place the 96-well plate into a fluorescence microplate reader equipped with an automated injection system.
 - Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 485/525 nm).
 - Record a baseline fluorescence reading for 10-20 seconds.
 - Inject the **AMG7703** dilutions into the wells and continue to record the fluorescence intensity for an additional 2-3 minutes.
- Data Analysis:
 - Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
 - Plot the ΔF against the concentration of **AMG7703** and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Inhibition Assay

This assay determines the ability of **AMG7703** to inhibit cAMP production through the Gai pathway.

Materials:

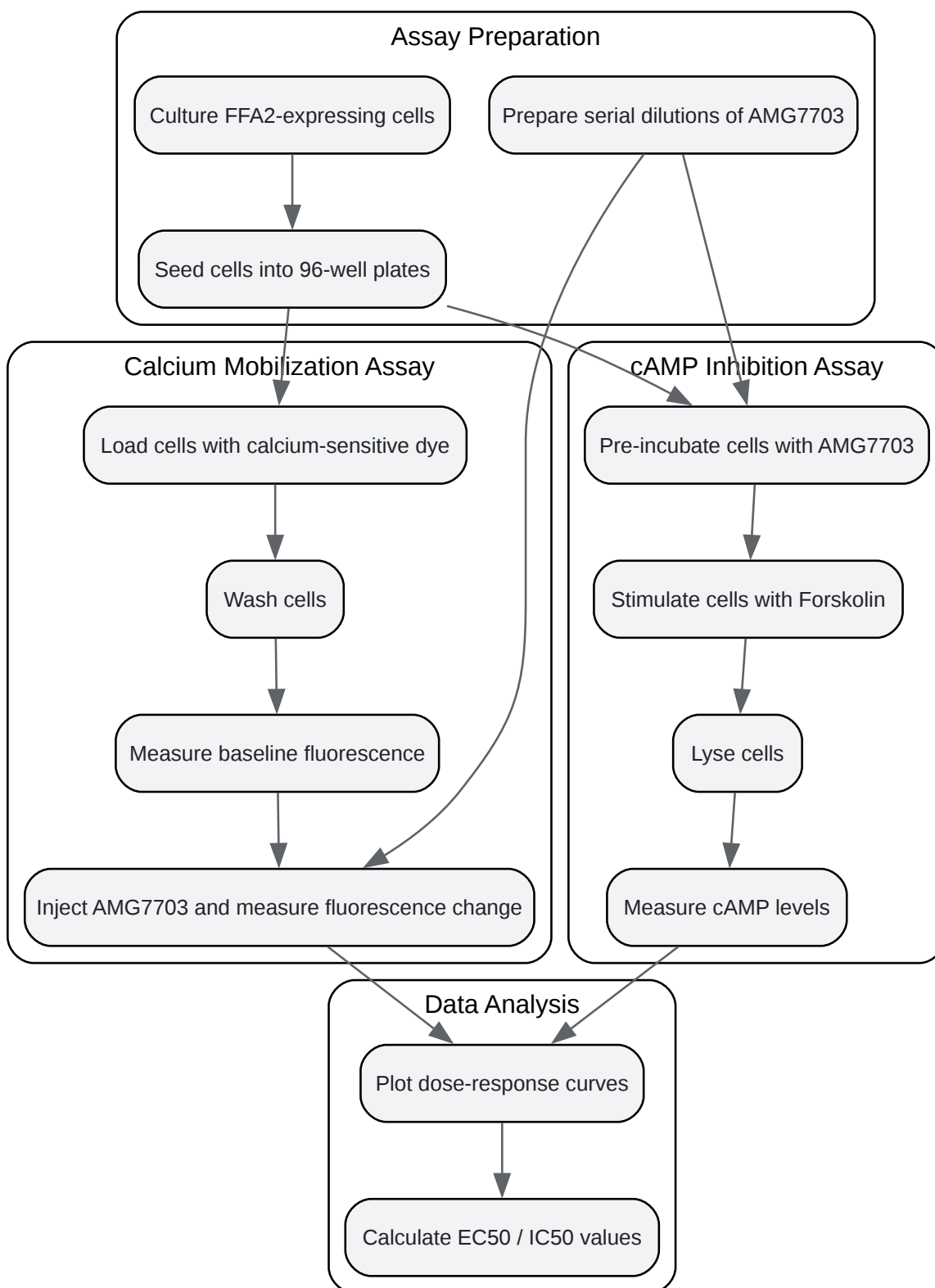
- Cell Line: CHO-hFFA2 cells.
- Culture Medium: As described in Protocol 1.
- Reagents: **AMG7703**, Forskolin, a cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

- Cell Seeding: Seed CHO-hFFA2 cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.

- Compound Treatment:
 - Prepare serial dilutions of **AMG7703** in stimulation buffer provided with the cAMP assay kit.
 - Remove the culture medium and add the **AMG7703** dilutions to the cells.
 - Incubate for 30 minutes at 37°C.
- Cell Stimulation: Add a fixed concentration of Forskolin (to stimulate cAMP production) to all wells except the negative control and incubate for an additional 30 minutes at 37°C.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis:
 - Calculate the percentage of inhibition of Forskolin-stimulated cAMP production for each concentration of **AMG7703**.
 - Plot the percentage of inhibition against the **AMG7703** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram



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Caption: General workflow for characterizing **AMG7703** activity using cell-based assays.

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References

- 1. medchemexpress.com [medchemexpress.com]
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